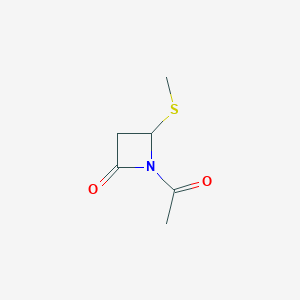
1-Acetyl-4-(methylthio)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-4-methylthioazetidinone is a heterocyclic compound that features a four-membered azetidinone ring with an acetyl group and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-4-methylthioazetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an acetylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of N-acetyl-4-methylthioazetidinone may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-4-methylthioazetidinone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azetidinones
Scientific Research Applications
N-acetyl-4-methylthioazetidinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-acetyl-4-methylthioazetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can enhance the binding affinity of the compound to its target. Additionally, the azetidinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.
Azetidinones: Compounds with a four-membered lactam ring.
Thiazolidines: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
N-acetyl-4-methylthioazetidinone is unique due to the presence of both an acetyl group and a methylthio substituent on the azetidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Properties
CAS No. |
119873-97-1 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
1-acetyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3 |
InChI Key |
QUCRKAFKVVHMAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)SC |
Canonical SMILES |
CC(=O)N1C(CC1=O)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














